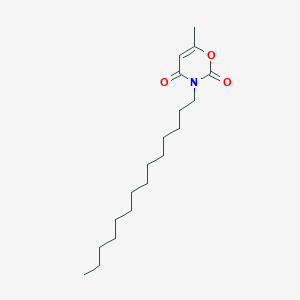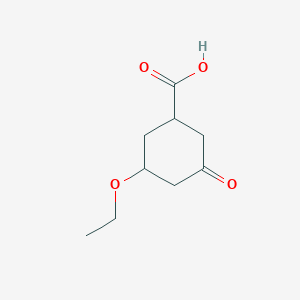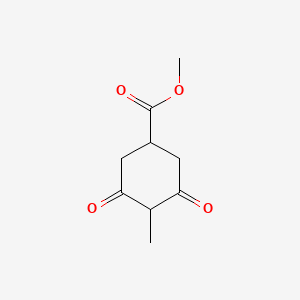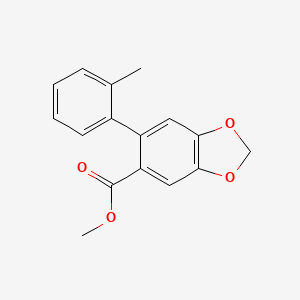
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid ester group and a methyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester typically involves the esterification of 1,3-Benzodioxole-5-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the use of dehydrating agents like sulfuric acid can help drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
類似化合物との比較
Similar Compounds
6-Nitro-1,3-benzodioxole-5-carboxylic acid: This compound has a similar benzodioxole structure but with a nitro group instead of a methyl-substituted phenyl group.
1,3-Benzodioxole-5-carboxylic acid: The parent compound without the ester or methyl-substituted phenyl group.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 6-(2-methylphenyl)-, methyl ester is unique due to the presence of both the benzodioxole ring and the methyl-substituted phenyl group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
61441-07-4 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 6-(2-methylphenyl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H14O4/c1-10-5-3-4-6-11(10)12-7-14-15(20-9-19-14)8-13(12)16(17)18-2/h3-8H,9H2,1-2H3 |
InChIキー |
YWKHERUROFKMAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2C(=O)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
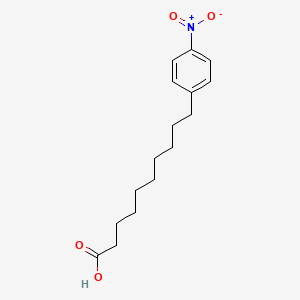


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
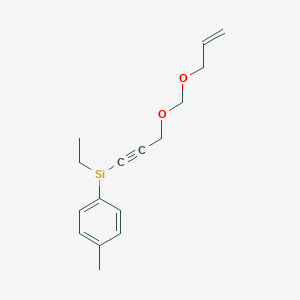
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)

